molecular formula C18H30Cl2N2O2 B2607149 1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189498-11-0

1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2607149
CAS No.: 1189498-11-0
M. Wt: 377.35
InChI Key: LTFZPODDSAGLOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound featuring a propan-2-ol backbone substituted with a 4-phenylpiperazine moiety and a 2-methylbut-3-en-2-yloxy group. The dihydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its structure combines a lipophilic allyl ether group with a polar piperazine ring, which is common in bioactive molecules targeting neurological or antimicrobial pathways .

Properties

IUPAC Name

1-(2-methylbut-3-en-2-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2.2ClH/c1-4-18(2,3)22-15-17(21)14-19-10-12-20(13-11-19)16-8-6-5-7-9-16;;/h4-9,17,21H,1,10-15H2,2-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFZPODDSAGLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)OCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1189498-11-0, is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The compound's molecular formula is C18H30Cl2N2O2C_{18}H_{30}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 377.3 g/mol. It features a complex structure that includes a piperazine moiety, which is often associated with various biological activities.

Research indicates that compounds similar to this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring suggests potential activity as an antagonist or agonist at these receptors, which could explain its effects on mood and behavior.

Antitumor Activity

A study examining various compounds similar in structure to this compound found promising antitumor activity. For instance, derivatives were tested against several cancer cell lines, including Mia PaCa-2 and PANC-1, showing significant cytotoxic effects. These findings suggest potential for development as an anticancer agent .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. In vitro studies have shown that related compounds exhibit activity against various microorganisms, including Staphylococcus aureus and Candida albicans. The mechanism appears to involve disruption of microbial cell membranes or interference with metabolic pathways .

Study 1: Antitumor Efficacy

In a specific study focusing on derivatives of the compound, researchers evaluated the antitumor efficacy against human tumor cell lines. The results indicated that certain modifications to the piperazine structure enhanced cytotoxicity and selectivity towards cancer cells, suggesting a structure–activity relationship (SAR) that could guide future drug design .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial effects of related compounds using disk diffusion methods. The study revealed that several derivatives exhibited broad-spectrum activity at minimal inhibitory concentrations (MICs), highlighting their potential as therapeutic agents against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntitumorMia PaCa-2, PANC-1Significant cytotoxicity
AntimicrobialStaphylococcus aureus, Candida albicansBroad-spectrum activity at MICs

Table 2: Structure–Activity Relationships (SAR)

Compound VariantStructural ModificationBiological ActivityReference
Compound AIncreased piperazine sizeEnhanced antitumor efficacy
Compound BHydroxyl group additionImproved antimicrobial properties

Scientific Research Applications

Neuropharmacological Potential

The presence of the piperazine moiety suggests that 1-((2-Methylbut-3-en-2-yl)oxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride could interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders. Piperazine derivatives are often explored for their anxiolytic, antidepressant, and antipsychotic effects .

Antimicrobial Activity

There is increasing interest in compounds that can combat invasive fungal infections, particularly in immunocompromised patients. The structural characteristics of this compound may lend themselves to modifications that enhance antifungal activity .

Case Study 1: Neuropharmacological Effects

Research into similar piperazine derivatives has demonstrated their efficacy in modulating serotonin receptors, which play a crucial role in mood regulation. A study highlighted the potential of these compounds to alleviate symptoms of anxiety and depression in animal models, suggesting that this compound could have similar applications .

Case Study 2: Anticancer Properties

A recent patent described novel compounds with estrogen receptor α degradation activity, indicating potential applications in cancer therapy. While not directly tested on this compound, the findings suggest that derivatives could be engineered to target cancer cells more effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of 3-(4-phenylpiperazin-1-yl)propan-2-ol derivatives. Key structural analogues include:

Compound Name Substituent Variations Key Properties
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Adamantyl group at phenoxy position; methylpiperazine Enhanced lipophilicity (adamantyl group) may improve CNS penetration.
1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Chlorophenoxy group Electron-withdrawing Cl increases receptor binding affinity in antimicrobial studies.
1-(2-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 2-Chlorophenoxy group Steric hindrance at ortho position may reduce binding efficiency compared to para.
1-(Allyloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol (4c) Simple allyloxy group Lower molecular weight (vs. 2-methylbutenyl) may improve metabolic stability.
1-(4-Methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride 4-Methoxyphenoxy group Methoxy group enhances solubility but reduces lipophilicity.

Pharmacological and Physicochemical Differences

  • Receptor Binding: The 4-phenylpiperazine moiety is a known pharmacophore for dopamine and serotonin receptor modulation. Chlorophenoxy derivatives (e.g., ) show higher antimicrobial activity in biofilm inhibition studies, while adamantyl-containing analogues () may target neurological pathways due to improved blood-brain barrier penetration.
  • Solubility : Dihydrochloride salts universally improve aqueous solubility (>50 mg/mL in water) compared to free bases (<10 mg/mL) .

Research Findings

  • Antimicrobial Activity: Chlorophenoxy derivatives (e.g., ) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus biofilms, whereas the target compound’s allyl ether group showed reduced efficacy (MIC >32 µg/mL) .
  • Synthetic Feasibility : Allyl and methylbutenyl ethers are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated alkylation in acetonitrile), with yields ranging from 50–75% .

Q & A

Q. What are the recommended methods for synthesizing this compound, and what critical parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions between the piperazine derivative and the allyl ether intermediate. Key parameters include:

  • Temperature control : Higher temperatures (80–100°C) may accelerate reactions but risk side-product formation (e.g., hydrolysis of the allyl ether group) .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity of the piperazine nitrogen .
  • Protection/deprotection steps : The dihydrochloride salt form requires careful pH adjustment during final precipitation .

Q. How should researchers characterize purity and structural integrity?

Methodological Answer: Employ orthogonal analytical techniques:

  • HPLC : Use C18 columns with mobile phases optimized for polar basic compounds (e.g., methanol/sodium acetate buffer at pH 4.6) to detect impurities like unreacted piperazine intermediates .
  • NMR : Confirm stereochemistry and proton environments, particularly for the allyl ether and piperazine moieties .
  • Mass spectrometry (HRMS) : Verify molecular weight (±1 ppm accuracy) and detect chloride adducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as piperazine derivatives may release irritant vapors .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Q. How can initial pharmacological activity screening be designed for this compound?

Methodological Answer:

  • Target selection : Prioritize receptors commonly associated with phenylpiperazine derivatives (e.g., serotonin 5-HT1A/2A or dopamine D2 receptors) .
  • In vitro assays : Use radioligand binding assays with transfected HEK293 cells. Include positive controls (e.g., aripiprazole for D2 receptors) and validate results via dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictions between computational binding predictions and experimental affinity data?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Refine docking models by incorporating solvent effects and flexible receptor conformations. Compare binding free energies (MM/PBSA) with experimental IC50 values .
  • Crystallography : Co-crystallize the compound with target receptors (e.g., using SHELXL for structure refinement) to identify unmodeled interactions .
  • Mutagenesis studies : Validate predicted binding residues (e.g., piperazine-adjacent hydrophobic pockets) via site-directed mutagenesis .

Q. How can synthetic yield be optimized while minimizing side reactions?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables like stoichiometry, catalyst loading (e.g., Pd/C for coupling), and reaction time .
  • In-line monitoring : Implement FTIR or Raman spectroscopy to track intermediate formation and terminate reactions at optimal conversion points .
  • Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) to separate allyl ether byproducts .

Q. What methodologies assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify hydrolyzed or oxidized products (e.g., cleavage of the allyl ether group) .
  • Accelerated stability testing : Store lyophilized samples at -20°C and 25°C/60% RH for 3–6 months. Use Arrhenius modeling to predict shelf life .

Q. How can advanced pharmacokinetic (PK) properties be evaluated in preclinical models?

Methodological Answer:

  • Plasma protein binding : Use equilibrium dialysis with human serum albumin (HSA) to measure unbound fractions .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution mass spectrometry .
  • Blood-brain barrier (BBB) penetration : Conduct in situ perfusion assays in rodents or use MDCK-MDR1 cell monolayers to measure permeability coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.